Pingpeimine B
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Overview
Description
Pingpeimine B is a steroidal alkaloid compound extracted from the Fritillaria species of medicinal plants . It is known for its complex structure and significant biological activities. The molecular formula of this compound is C27H45NO6, and it has a molecular weight of 479.66 g/mol .
Preparation Methods
Pingpeimine B is typically isolated from the bulb of Fritillaria ussuriensis Maxim using column chromatographic techniques . The compound can be extracted using organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . Industrial production methods involve large-scale extraction and purification processes to obtain high-purity this compound.
Chemical Reactions Analysis
Pingpeimine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pingpeimine B has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material for high-performance liquid chromatography (HPLC) standards.
Biology: This compound is studied for its bioactive properties and potential therapeutic effects.
Industry: It is used in the development of new drugs and as a research chemical for various applications.
Mechanism of Action
The mechanism of action of Pingpeimine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Pingpeimine B is unique among steroidal alkaloids due to its specific structure and biological activities. Similar compounds include:
Pingpeimine A: Another steroidal alkaloid from the Fritillaria species with similar bioactive properties.
Peimine: A related compound with anti-inflammatory and anti-tumor activities.
Peiminine: Known for its potential therapeutic effects in treating respiratory diseases.
This compound stands out due to its unique molecular structure and specific biological activities, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO6/c1-14-4-5-22-25(3,32)23-19(13-28(22)12-14)26(33)10-18-16(27(26,34)11-21(23)31)9-20(30)17-8-15(29)6-7-24(17,18)2/h14-23,29-34H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUQUHYFVPYNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(CC4(C5CC(C6CC(CCC6(C5CC4(C3CN2C1)O)C)O)O)O)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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